molecular formula C16H21N3O4S B2560533 N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448133-89-8

N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2560533
CAS No.: 1448133-89-8
M. Wt: 351.42
InChI Key: NEMYHAWMAAARQE-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the chroman-4-yl core. This can be achieved through the cyclization of appropriate precursors such as chroman-4-one derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its derivatives may exhibit antitubercular, anticancer, and antimicrobial activities.

Medicine: In the medical field, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable for various applications.

Comparison with Similar Compounds

  • Chroman-4-one derivatives

  • Pyrazole derivatives

  • Sulfonamide derivatives

Uniqueness: N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of structural features

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-11-15(12(2)19(3)18-11)24(21,22)17-10-16(20)8-9-23-14-7-5-4-6-13(14)16/h4-7,17,20H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMYHAWMAAARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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